tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a fluorinated heterocyclic compound It is a derivative of pyrrolopyridine, a structure known for its presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and coupling reagents. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-ylcarbamate
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Uniqueness
tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H13FN2O2 |
---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
tert-butyl 5-fluoropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-7-6-8-9(15)4-5-10(13)14-8/h4-7H,1-3H3 |
InChI Key |
IKZIICYVAGVBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=N2)F |
Origin of Product |
United States |
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